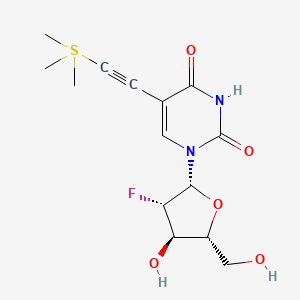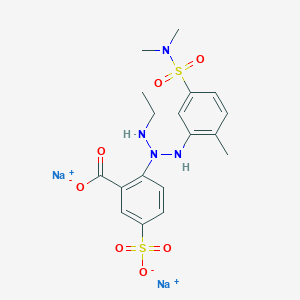
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate is a complex organic compound with significant applications in various fields. This compound is known for its unique structural features and chemical properties, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves multiple steps. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethylamine, sulfonyl chloride, and ethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfinyl compounds, and substituted benzoates. These products have their own unique properties and applications.
Scientific Research Applications
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Disodium 1,2-dihydroxybenzene-3,5-disulphonate: Known for its chelating properties and use in analytical chemistry.
Disodium 4,5-dihydroxybenzene-1,3-disulphonate: Used as a stabilizer in dye and pigment production.
Uniqueness
Disodium 2-(3-(5-((dimethylamino)sulphonyl)-2-methylphenyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
83249-45-0 |
|---|---|
Molecular Formula |
C18H22N4Na2O7S2 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
disodium;2-[[5-(dimethylsulfamoyl)-2-methylanilino]-(ethylamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C18H24N4O7S2.2Na/c1-5-19-22(17-9-8-14(31(27,28)29)10-15(17)18(23)24)20-16-11-13(7-6-12(16)2)30(25,26)21(3)4;;/h6-11,19-20H,5H2,1-4H3,(H,23,24)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
QBYDJEDSSCELME-UHFFFAOYSA-L |
Canonical SMILES |
CCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)S(=O)(=O)N(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


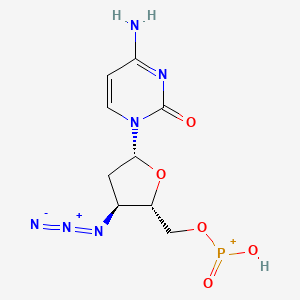
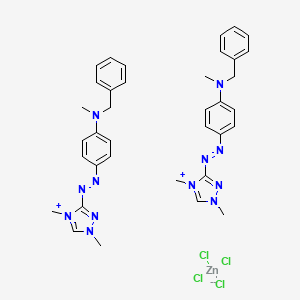
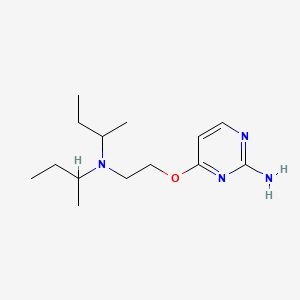

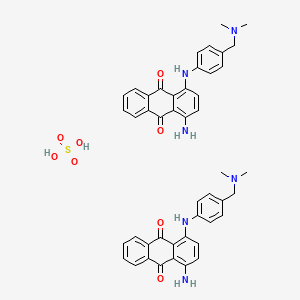
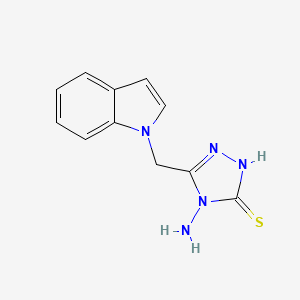
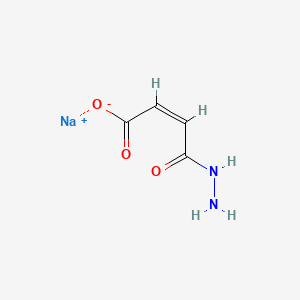
![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
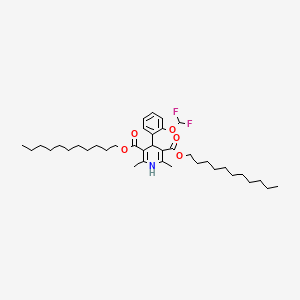

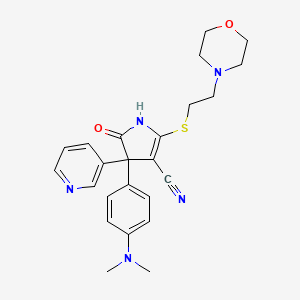
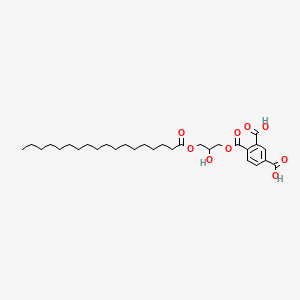
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[[(4-chlorophenyl)methyl-methylamino]methyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12699854.png)
